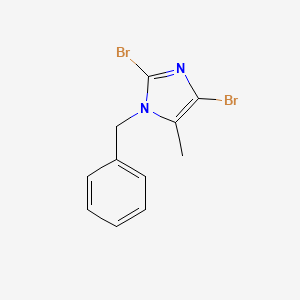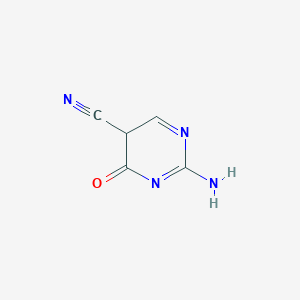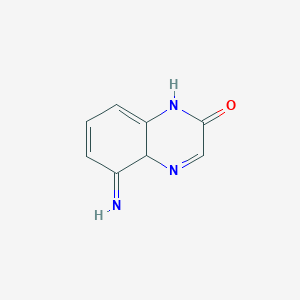![molecular formula C19H18BrNO2 B12343106 6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol](/img/structure/B12343106.png)
6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol is a complex organic compound with a molecular formula of C19H18BrNO2. This compound is characterized by the presence of a bromine atom, a methoxy group, and a naphthalen-2-ol structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol typically involves multiple steps, including bromination, amination, and methylation reactions. One common method involves the bromination of naphthalen-2-ol, followed by the introduction of the methoxyphenylmethylamino group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, quinones, and reduced derivatives of the original compound.
Applications De Recherche Scientifique
6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-naphthol: Similar in structure but lacks the methoxyphenylmethylamino group.
3-Bromo-2-methoxyphenylamine: Contains the methoxyphenylamine group but lacks the naphthalen-2-ol structure.
2-Methoxy-6-bromonaphthalene: Similar naphthalene structure but different substitution pattern.
Uniqueness
6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C19H18BrNO2 |
|---|---|
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
6-bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H18BrNO2/c1-23-19-5-3-2-4-14(19)11-21-12-16-8-15-9-17(20)7-6-13(15)10-18(16)22/h2-10,21-22H,11-12H2,1H3 |
Clé InChI |
ONJBWLMSGHKYBP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CNCC2=C(C=C3C=CC(=CC3=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate](/img/structure/B12343036.png)

![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid](/img/structure/B12343052.png)





![(2S)-2-[[4-[formyl-[(2-imino-4-oxo-4aH-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B12343100.png)


